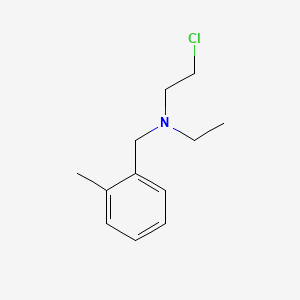
Xylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylamine is a biochemical.
Aplicaciones Científicas De Investigación
Veterinary Applications
-
Anesthesia and Sedation :
- Xylamine is frequently combined with other anesthetic agents, such as ketamine, to enhance sedation and pain relief during surgical procedures. The typical dosage ranges from 4 to 26.4 mg/kg depending on the species and specific requirements of the procedure .
- A recent study highlighted the development of a mobile application that aids in calculating appropriate dosages of this compound combined with ketamine, significantly reducing anesthetic-related mortality in experimental mice .
-
Muscle Relaxation :
- The compound's muscle-relaxing properties are particularly beneficial in procedures requiring immobilization of animals. This application is critical in both emergency situations and routine surgeries.
-
Research Studies :
- In experimental biology, this compound is used to facilitate various studies involving animal models. Its sedative effects allow researchers to observe physiological processes without the interference of stress-induced variables.
Pharmacological Insights
- Mechanism of Action :
-
Drug Interactions :
- Recent research indicates that this compound may interact with opioid receptors, particularly kappa opioid receptors. This interaction has implications for understanding withdrawal symptoms associated with concurrent use of opioids like fentanyl . Such findings are crucial for developing treatment protocols for patients experiencing overdose or withdrawal.
Case Studies and Research Findings
- A notable case study conducted by researchers at the University of North Carolina revealed that this compound can exacerbate withdrawal symptoms when used in conjunction with opioids. Mice treated with naloxone after this compound exposure exhibited severe withdrawal symptoms, emphasizing the need for careful management when using this compound alongside other drugs .
- Another significant study focused on the pharmacokinetics of this compound in overdose scenarios. Researchers found that the half-life of this compound in human subjects could extend up to 12 hours, which is critical information for emergency medical responses .
Data Summary Table
| Application Area | Description | Dosage Range |
|---|---|---|
| Veterinary Anesthesia | Used with ketamine for sedation and pain relief | 4-26.4 mg/kg |
| Muscle Relaxation | Facilitates immobilization during surgical procedures | Varies by species |
| Research Studies | Enables physiological observations under controlled conditions | N/A |
| Drug Interaction Studies | Examines effects when combined with opioids | N/A |
Propiedades
Número CAS |
78686-02-9 |
|---|---|
Fórmula molecular |
C12H18ClN |
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18ClN/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
XHRCFGDFESIFRG-UHFFFAOYSA-N |
SMILES |
CCN(CCCl)CC1=CC=CC=C1C |
SMILES canónico |
CCN(CCCl)CC1=CC=CC=C1C |
Apariencia |
Solid powder |
Key on ui other cas no. |
78686-02-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-2-chloroethyl-N-ethyl-2-methylbenzylamine xylamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















